2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-6-12(17-20-8)16-14(19)13(18)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLHLLGKMABYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206746 | |
| Record name | 1H-Indole-3-acetamide, N-(5-methyl-3-isoxazolyl)-α-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893783-88-5 | |
| Record name | 1H-Indole-3-acetamide, N-(5-methyl-3-isoxazolyl)-α-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893783-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetamide, N-(5-methyl-3-isoxazolyl)-α-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling of Indole and Isoxazole Rings: The indole and isoxazole rings are coupled through a condensation reaction with an appropriate acylating agent to form the oxoacetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide with related indole-acetamide derivatives, focusing on structural modifications, biological activity, and mechanistic differences.
Substituent Variations on the Indole Ring
- Compound 2b (2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide) : Structural Difference: Incorporates a 4-fluorobenzyl and 4-methoxy group on the indole ring. Impact: The electron-withdrawing fluorine and electron-donating methoxy groups may alter solubility and receptor binding. No explicit activity data are reported, but similar substituents in other studies enhance cytotoxicity .
N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide :
- Structural Difference : Features a 2,4-dimethylphenyl group instead of 5-methylisoxazole.
- Impact : Bulky aromatic substituents may reduce cellular permeability but improve target specificity. Activity data are unavailable, but dimethyl groups often enhance metabolic stability.
Variations in the Acetamide Side Chain
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) :
- Structural Difference : Replaces 5-methylisoxazole with a pyridin-4-yl group and adds a chlorobenzyl substituent.
- Biological Activity : Potent microtubule destabilizer with IC50 values < 100 nM against SKOV3 ovarian cancer cells. Unlike caspase-dependent apoptosis in adamantane-indole analogs , D-24851 blocks the G2-M cell cycle phase and overcomes multidrug resistance .
Compound 5r (N-substituted 2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide) :
Heterocyclic Modifications
- 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives :
- Structural Difference : Replaces acetamide with a 1,3,4-oxadiazole-thione scaffold.
- Impact : The sulfur-containing heterocycle may improve redox activity, leading to enhanced DNA damage or enzyme inhibition.
Mechanistic and Functional Comparisons
Anticancer Activity
Antimicrobial Activity
- 8,9-Dihydrocoscinamide B :
- Structural Similarity : Contains an indole-ethyl-oxoacetamide backbone.
- Activity : Inhibits S. aureus and ESKAPE pathogens. The indole moiety’s planar structure likely disrupts bacterial membrane integrity.
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Compounds with fluorobenzyl (e.g., 2b ) or trifluoromethyl (e.g., 5i ) substituents show enhanced cytotoxicity, possibly due to increased electrophilicity.
Heterocyclic Substituents : Isoxazole (target compound) and oxadiazole groups improve metabolic stability compared to purely aromatic systems.
Bulky Hydrophobic Groups : Adamantane (5r ) and chlorobenzyl (D-24851 ) moieties enhance target binding but may reduce solubility.
Biological Activity
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Its structure features an indole ring, an isoxazole ring, and an oxoacetamide group, which contribute to its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Anticancer Properties
Research has indicated that compounds with indole and isoxazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The specific biological mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that indole derivatives can exhibit antibacterial and antifungal activities, potentially through the inhibition of nucleic acid synthesis or disruption of membrane integrity. The presence of the isoxazole ring may enhance these effects by providing additional points of interaction with microbial targets .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases .
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could bind to receptors that regulate cell growth and survival, thereby influencing cellular responses.
The exact mechanisms remain an area of ongoing research, with studies aiming to elucidate the precise pathways involved in its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indole and isoxazole rings | Anticancer, antimicrobial, anti-inflammatory |
| Indole-3-acetic acid | Indole ring only | Plant growth regulator |
| 5-Methylisoxazole | Isoxazole ring only | Antimicrobial properties |
The unique combination of both indole and isoxazole rings in this compound imparts distinct chemical and biological properties compared to other compounds within these classes .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a series of indole derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Study on Antimicrobial Effects
Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it exhibited considerable inhibitory activity at low concentrations, suggesting its potential use as a novel antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling indole-3-glyoxylic acid derivatives with 5-methylisoxazol-3-amine. Key steps include:
- Indole activation : Use ethyl 2-(1H-indol-3-yl)-2-oxoacetate as a precursor, reacting with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with carbon disulfide under basic conditions to stabilize reactive intermediates .
- Amide bond formation : Employ coupling agents like EDC/HOBt or chloroacetyl chloride in anhydrous solvents (e.g., DMF) to link the indole-oxoacetate moiety to 5-methylisoxazole-3-amine. Monitor reaction progress via TLC and optimize pH (neutral to slightly acidic) to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the indole C3 substitution (δ 7.2–7.8 ppm for aromatic protons) and the isoxazole methyl group (δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 283.09 for C₁₄H₁₁N₃O₃) and fragmentation patterns to detect impurities .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, particularly for the oxoacetamide and isoxazole moieties .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) or receptors (e.g., serotonin receptors) using fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally similar indole derivatives to identify SAR trends .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model binding to ATP-binding pockets (e.g., EGFR kinase) using the indole core as a hydrogen-bond donor and the isoxazole ring for hydrophobic interactions .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate conformational changes in the oxoacetamide group, which may affect binding affinity .
- Quantum mechanical calculations (Gaussian) : Analyze electron density maps to predict reactive sites for derivatization (e.g., C2 of indole) .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways (LC-MS/MS) to identify rapid clearance or metabolite interference .
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to improve solubility and bioavailability if poor in vivo efficacy stems from low aqueous solubility .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells, ruling out off-target effects .
Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockouts : Generate gene-edited cell lines lacking putative targets (e.g., indoleamine 2,3-dioxygenase) to validate pathway specificity .
- Phosphoproteomics : Use SILAC labeling and LC-MS to map signaling pathway perturbations (e.g., MAPK/ERK) post-treatment .
- In situ hybridization : Localize compound accumulation in tissues (e.g., tumor microenvironments) using radiolabeled analogs (¹⁴C or ³H) .
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved efficacy?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance π-stacking with aromatic residues in target proteins .
- Isoxazole ring substitution : Replace the 5-methyl group with trifluoromethyl to improve metabolic stability without steric hindrance .
- Bioisosteric replacement : Substitute the oxoacetamide with a thioamide to modulate hydrogen-bonding capacity and logP values .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported IC₅₀ values across different studies?
Methodological Answer:
- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) and cell passage number to minimize inter-lab variability .
- Meta-analysis : Use Bayesian statistics to aggregate data from multiple studies, weighting results by assay robustness (e.g., Z’-factor >0.5) .
- Orthogonal validation : Confirm inhibitory activity via SPR (Surface Plasmon Resonance) if enzymatic assays conflict with cellular data .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s selectivity across kinase families?
Methodological Answer:
- Positive controls : Use staurosporine (broad-spectkinase inhibitor) and selective inhibitors (e.g., imatinib for Abl).
- Counter-screens : Test against >50 kinases (e.g., KinomeScan panel) at 1 µM to calculate selectivity scores (S(10) <0.01 indicates high selectivity) .
- Off-target profiling : Include GPCR and ion channel panels to rule out polypharmacology .
Q. How to design stability studies under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC-UV .
- Light/oxidation stress : Expose to UV-A (320–400 nm) and 0.3% H₂O₂ to identify photolabile or oxidatively sensitive groups (e.g., indole C2-C3 bond) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
